molecular formula C11H7F2N3O2 B2835166 (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide CAS No. 1445758-43-9

(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide

Cat. No. B2835166
CAS RN: 1445758-43-9
M. Wt: 251.193
InChI Key: YYZDZSNUPZOWJJ-UHFFFAOYSA-N
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Description

“(E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide” is a research chemical with the molecular formula C10H6F2N2O and a molecular weight of 208.16 . It is also known as (2E)-2-Cyano-3-(3,5-difluorophenyl)acrylamide .


Molecular Structure Analysis

The compound has a complex structure with a topological polar surface area of 66.9 and a XLogP3 of 1.4 . The InChI representation of the molecule is InChI=1S/C10H6F2N2O/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-1+ .


Physical And Chemical Properties Analysis

The compound has a boiling point of 394.8±42.0 ℃ at 760 mmHg and a density of 1.394±0.06 g/cm3 . It has a complexity of 322 and is canonicalized .

Scientific Research Applications

Synthesis and Characterization

  • Regioselective Reduction : Enamides like (E)-N-Carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide can be selectively reduced to corresponding arylethylamine carbamates. This process involves hydride addition at C-1, and the rate-limiting step is proton transfer from CF3COOH. Such reductions are useful for preparing isotopically labeled arylethylamines (Masuno & Molinski, 2001).

  • Pharmacophore Synthesis : Enaminones, including enamines of ss-dicarbonyl compounds, have shown promise in pharmacology. They possess significant therapeutic potential, particularly in anticonvulsant derivatives (Eddington et al., 2000).

  • Radical Polymerization : Molecules like N-Acryloyl glycinamide, which can be polymerized radically, demonstrate the potential of enamides in forming polymers with thermoresponsive behavior in aqueous solutions (Seuring, Agarwal, & Harms, 2011).

Chemical Reactions and Properties

  • Cross-Dehydrogenative Coupling : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method to prepare carboxamide, carbamate, and urea derivatives. These compounds are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

  • Palladium-catalyzed Amidation : The palladium-catalyzed coupling of enol triflates with amides, carbamates, and sulfonamides offers a simple synthesis of enamides. This process is valuable when enamides are not easily obtainable by other means (Wallace, Klauber, Chen, & Volante, 2003).

  • CuI/N,N-dimethylglycine-catalyzed Coupling : The CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates proceeds well at moderate temperatures, retaining the geometry of the C-C double bond and yielding enamides (Pan, Cai, & Ma, 2004).

  • Formation via Palladium(II)-catalyzed Vinyl Transfer : Palladium(II) complexes can catalyze the formation of enamides through cross-coupling reactions between nitrogen nucleophiles and vinyl ethers, useful in organic synthesis (Brice, Meerdink, & Stahl, 2004).

  • Reactivity with Hydroxylamine : Carbamoyl cyanides react with hydroxylamine, leading to carbamoyl amidoxime derivatives. This synthetic procedure is efficient for preparing various amidoxime compounds, which are precursors for heterocyclic structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2010).

Future Directions

The compound could have potential applications in scientific research due to its unique structure and properties. Further studies could explore its potential uses in various fields, including neuroprotection and remyelination .

properties

IUPAC Name

(E)-N-carbamoyl-2-cyano-3-(2,3-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N3O2/c12-8-3-1-2-6(9(8)13)4-7(5-14)10(17)16-11(15)18/h1-4H,(H3,15,16,17,18)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZDZSNUPZOWJJ-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C(C#N)C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)/C=C(\C#N)/C(=O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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